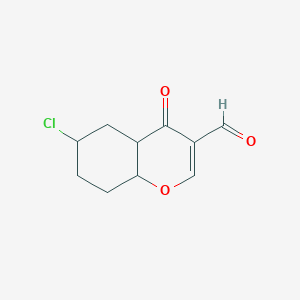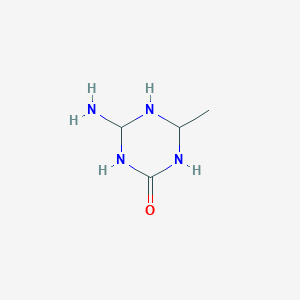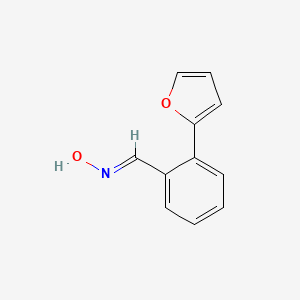
Methanone, 2-furanylphenyl-, oxime, (1E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 2-furanylphenyl-, oxime, (1E)-, also known by its CAS number 2067-52-9, is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . This compound is characterized by the presence of a furan ring and a phenyl group connected through a methanone linkage, with an oxime functional group attached to the methanone carbon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-furanylphenyl-, oxime, (1E)- typically involves the reaction of 2-furanylphenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the methanone group, followed by dehydration to form the oxime .
Industrial Production Methods
Industrial production methods for Methanone, 2-furanylphenyl-, oxime, (1E)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 2-furanylphenyl-, oxime, (1E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of catalysts are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, 2-furanylphenyl-, oxime, (1E)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methanone, 2-furanylphenyl-, oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methanone, 2-furanylphenyl-, oxime, (1E)- is unique due to the presence of both a furan ring and an oxime group, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(NE)-N-[[2-(furan-2-yl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9NO2/c13-12-8-9-4-1-2-5-10(9)11-6-3-7-14-11/h1-8,13H/b12-8+ |
InChI-Schlüssel |
HPANSFWUNJWWEI-XYOKQWHBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NO)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


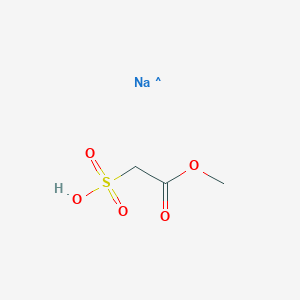
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
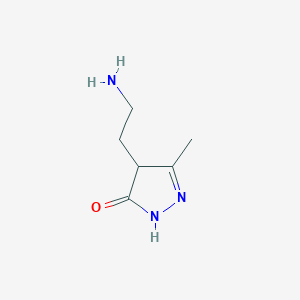
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
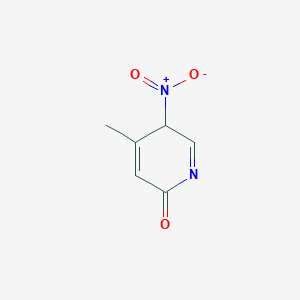
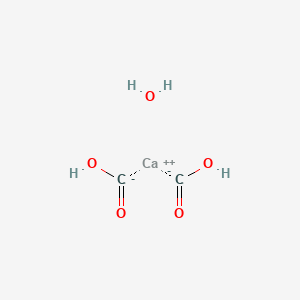
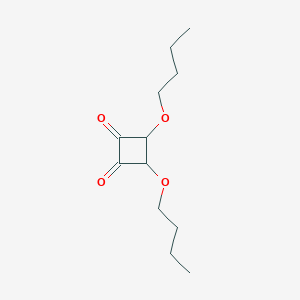
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
